![molecular formula C17H20N2O4S B4770745 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4770745.png)
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide
Overview
Description
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide, also known as EMA401, is a small molecule drug that has been developed to treat chronic pain. It is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been implicated in the modulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide exerts its analgesic effects by blocking the AT2R, which is expressed on sensory neurons. Activation of the AT2R has been shown to increase pain sensitivity, and blocking this receptor with 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide reduces pain perception. 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide does not affect the AT1R, which is responsible for the vasoconstrictive effects of angiotensin II.
Biochemical and Physiological Effects:
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to reduce pain behaviors in preclinical models of chronic pain without producing significant side effects. 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide does not affect blood pressure or heart rate, indicating that it is a safe and selective analgesic agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has also been shown to be effective in reducing pain in preclinical models of chronic pain, indicating its potential as a therapeutic agent. One limitation of 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
Future research on 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide could focus on its efficacy in clinical trials for the treatment of chronic pain. Additional studies could also investigate the potential of 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide in combination with other analgesic agents. Finally, further research could explore the role of the AT2R in pain perception and the potential of other AT2R antagonists as analgesic agents.
Scientific Research Applications
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to be effective in reducing pain behaviors without producing significant side effects. 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has also been shown to be effective in reducing pain in animal models of chemotherapy-induced neuropathy and osteoarthritis.
properties
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-19(24(3,21)22)15-10-8-13(9-11-15)17(20)18-14-6-5-7-16(12-14)23-2/h5-12H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMQKMRZMBDEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.